1-methyl-2-oxabicyclo[2.2.2]octan-3-one chemical structure and properties
1-methyl-2-oxabicyclo[2.2.2]octan-3-one chemical structure and properties
This is a comprehensive technical guide on 1-methyl-2-oxabicyclo[2.2.2]octan-3-one , designed for researchers and drug development professionals.
Chemical Class: Bicyclic Lactone | Primary Application: Pharmacophore Bioisostere & Polymer Precursor
Executive Summary
1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bridged bicyclic lactone characterized by a rigid [2.2.2] scaffold.[1][2][3][4][5][6][7][8][9] Structurally distinct from its monoterpene analog 1,8-cineole (eucalyptol), this compound incorporates a lactone functionality within the bicyclic framework, imparting unique reactivity and physicochemical properties.
In modern drug discovery, this scaffold is increasingly valued as a saturated bioisostere for phenyl rings and tert-butyl groups, offering improved solubility and metabolic stability (Fsp³ character) while maintaining spatial volume. Additionally, its strained lactone ring makes it a viable monomer for the synthesis of specialized polyesters via ring-opening polymerization (ROP).
Section 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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IUPAC Name: 1-methyl-2-oxabicyclo[2.2.2]octan-3-one[1][3][6][8][9]
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Molecular Weight: 140.18 g/mol
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SMILES: CC12CCC(CC1)C(=O)O2
Structural Architecture
The compound features a bicyclo[2.2.2]octane skeleton where the 2-position is oxygen and the 3-position is a carbonyl, forming a six-membered lactone ring constrained within a bridged system.
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Bridgehead Functionality: The C1 position is methylated, breaking the symmetry of the parent bicyclolactone and creating a quaternary center.
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Stereochemistry: The molecule is chiral due to the asymmetry introduced by the lactone bridge (–O–CO–) versus the two ethano bridges. Synthetic routes often yield the racemate unless asymmetric catalysis is employed.
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Conformational Rigidity: Unlike flexible cyclohexyl lactones, the [2.2.2] bridge locks the molecule into a rigid boat-like conformation, minimizing entropic loss upon binding to biological targets.
Comparison to 1,8-Cineole: While 1,8-cineole is an ether (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane), the target compound is a lactone. This oxidation state difference renders 1-methyl-2-oxabicyclo[2.2.2]octan-3-one susceptible to nucleophilic attack and hydrolysis, unlike the chemically inert cineole.
Section 2: Physicochemical Profile
The following data summarizes the quantitative properties essential for formulation and synthesis planning.
| Property | Value | Source/Method |
| Physical State | Colorless Oil / Low-melting Solid | Experimental [1] |
| Boiling Point | ~122–142 °C (Predicted) | Derived from analogs |
| LogP (Octanol/Water) | 1.6 (Computed) | XLogP3 [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computed [2] |
| H-Bond Acceptors | 2 | Structure-based |
| H-Bond Donors | 0 | Structure-based |
| ¹H NMR (600 MHz, CDCl₃) | δ 2.64 (s, 1H), 1.98–1.90 (m, 2H) | Experimental [1] |
Section 3: Advanced Synthesis Protocols
Method A: Pd-Catalyzed C(sp³)–H Lactonization (Modern)
This protocol represents the state-of-the-art in constructing bridged lactones directly from carboxylic acid precursors via distal C–H activation.
Mechanism: The reaction utilizes a Palladium(II) catalyst to direct the activation of the γ-C(sp³)–H bond of a cyclohexane carboxylic acid derivative. The rigidity of the substrate favors the formation of the [2.2.2] system over the [3.2.1] isomer.
Protocol Workflow:
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Substrate: 4-Methylcyclohexanecarboxylic acid.
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Reagents: Pd(CH₃CN)₂Cl₂ (Catalyst), Li₂CO₃ (Oxidant/Base).[10]
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Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or t-Amyl alcohol (to stabilize the cationic Pd intermediate).
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Conditions: Heat to 100–120°C for 12–24 hours.
Experimental Steps:
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Charge a sealed tube with 4-methylcyclohexanecarboxylic acid (1.0 equiv), Pd(CH₃CN)₂Cl₂ (3–5 mol%), and Li₂CO₃ (1.0 equiv).
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Add solvent (0.1 M concentration).
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Stir vigorously at 110°C.
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Monitor via TLC/GC-MS for the disappearance of the acid.
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Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.
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Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Method B: Baeyer-Villiger Oxidation (Classical)
For laboratories without access to specialized C–H activation catalysts, the Baeyer-Villiger oxidation of the corresponding ketone is a viable alternative.
Pathway: 1-Methyl-bicyclo[2.2.2]octan-2-one
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Note: Regioselectivity can be an issue; the oxygen insertion typically occurs to form the lactone, but migration of the bridgehead carbon vs. the methylene bridge must be controlled.
Section 4: Visualization of Synthesis & Logic
The following diagram illustrates the logic flow from precursor selection to the final bridged lactone, highlighting the critical C-H activation step.
Figure 1: Palladium-catalyzed C(sp³)-H lactonization pathway converting the monocyclic acid to the bicyclic lactone.[11][12][13]
Section 5: Applications & Reactivity
Pharmacophore Bioisosterism
The 1-methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold serves as a 3D-bioisostere for:
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Phenyl Rings: It mimics the space-filling properties of a benzene ring (para-substituted) but offers a saturated, non-aromatic character that improves solubility (lower LogP) and reduces π-stacking related toxicity.
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Tert-Butyl Groups: The bulky, spherical shape approximates a tert-butyl group but provides a handle (the lactone) for further functionalization or metabolic degradation.
Polymer Chemistry
As a strained bicyclic lactone, this compound is a candidate for Ring-Opening Polymerization (ROP) .
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Mechanism: Initiated by alkoxides or organocatalysts (e.g., TBD).
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Product: Polyesters with high glass transition temperatures (Tg) due to the incorporation of the rigid cyclohexane rings into the polymer backbone.
References
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Amazon AWS / Research Repository. (2025). A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids (Supporting Info). Retrieved from 10
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20561544, 1-Methyl-2-oxabicyclo[2.2.2]octane (Analog). Retrieved from [12]
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Sigma-Aldrich. (2025). 2-oxabicyclo[2.2.2]octan-3-one Product Sheet. Retrieved from
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